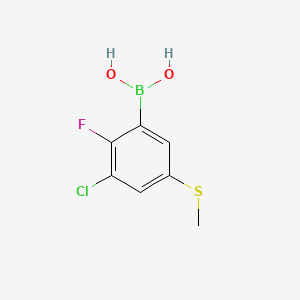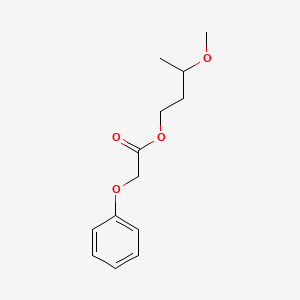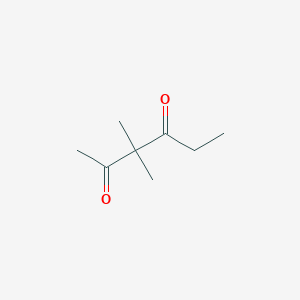
3,3-Dimethylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylhexane-2,4-dione is an organic compound with the molecular formula C8H14O2. It is a β-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the hexane chain, with two methyl groups attached to the 3rd carbon. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with isobutyraldehyde, followed by an aldol condensation and subsequent dehydration to yield the desired diketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts to enhance reaction rates and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diketone is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylhexane-2,4-dione involves its ability to form stable chelates with metal ions. The diketone can coordinate with metal centers through its oxygen atoms, forming complexes that exhibit unique chemical and physical properties. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3,5-hexanedione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
3,3-Dimethylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in forming stable metal complexes and participating in selective chemical reactions. Its versatility and stability make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6303-70-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3,3-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-5-7(10)8(3,4)6(2)9/h5H2,1-4H3 |
Clave InChI |
XAONNFGJDVVIIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


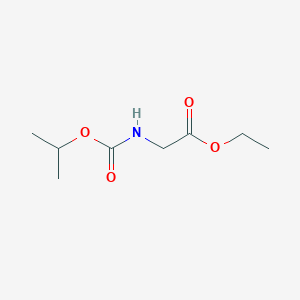
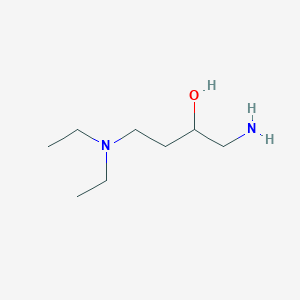

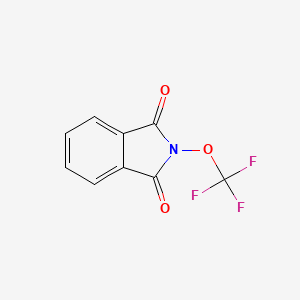
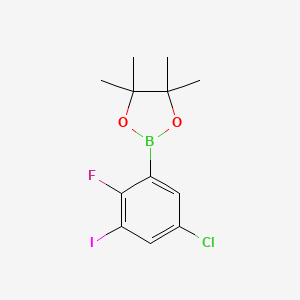
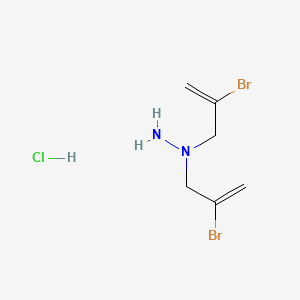
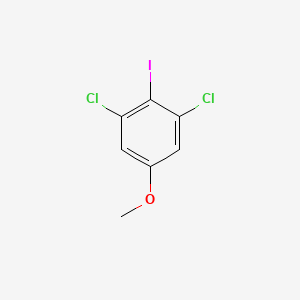

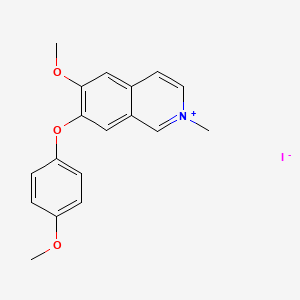
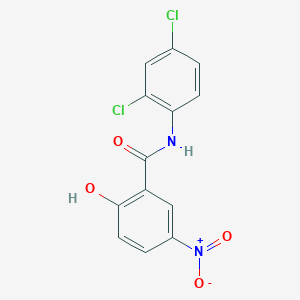
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
